molecular formula C8H9NO5S B3153164 1-Methanesulfonyl-2-methoxy-4-nitrobenzene CAS No. 75259-30-2

1-Methanesulfonyl-2-methoxy-4-nitrobenzene

Cat. No. B3153164
CAS RN: 75259-30-2
M. Wt: 231.23 g/mol
InChI Key: BFIQWRSPSDOJCV-UHFFFAOYSA-N
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Description

1-Methanesulfonyl-2-methoxy-4-nitrobenzene is a chemical compound with the CAS Number: 75259-30-2 . It has a molecular weight of 231.23 and its IUPAC name is 2-methoxy-4-nitrophenyl methyl sulfone .


Molecular Structure Analysis

The InChI code for 1-Methanesulfonyl-2-methoxy-4-nitrobenzene is 1S/C8H9NO5S/c1-14-7-5-6 (9 (10)11)3-4-8 (7)15 (2,12)13/h3-5H,1-2H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Methanesulfonyl-2-methoxy-4-nitrobenzene include a molecular weight of 231.23 .

Scientific Research Applications

1. Synthesis of Complex Compounds


The compound has been utilized as a precursor in multi-step synthesis processes. For example, methanesulfon-m-anisidide, a derivative of 4-butyrylamino-3-methoxy-nitrobenzene, is produced through a sophisticated process involving several intermediate steps, including the transformation to methanesulfon-m-anisidide, 4'-amino- (IV) and its coupling to 9-chloro-acridine (Devarenne, Mabed, & Caminada, 2008).

2. Carbanion Reactivity and σ-Adduct Formation


Research has demonstrated that carbanions derived from compounds similar to 1-Methanesulfonyl-2-methoxy-4-nitrobenzene, like the carbanion from bis(phenylsulfonyl)methane, interact with 4,6-dinitrobenzofuroxan to form σ-adducts. These adducts then undergo base-catalyzed elimination reactions to yield alkene derivatives, showcasing the compound's potential in chemical synthesis (Asghar, Crampton, & Isanbor, 2008).

3. Advanced Glycosidation and Synthesis


In another study, the treatment of specific derivatives in methanol with sodium hydroxide led to the formation of several derivatives, explaining via a common sulfonium intermediate. This study highlights the compound's role in the complex synthesis of glycosidation donors and in-depth chemical transformations, including Pummerer reactions of their sulfoxides (Bozo, Boros, Párkányi, & Kuszmann, 2000).

4. Catalysis in Benzoxazole Synthesis


Methanesulfonic acid, related to 1-Methanesulfonyl-2-methoxy-4-nitrobenzene, has been identified as an effective catalyst in the synthesis of 2-substituted benzoxazoles, showing the compound's potential application in facilitating various chemical synthesis processes (Kumar, Rudrawar, & Chakraborti, 2008).

5. Applications in Electrochemical Reactions


Electrochemical studies involving similar compounds have demonstrated their utility in oxidation reactions. For instance, the electrochemical oxidation of chloramphenicol in the presence of lead dioxide–surfactant composites revealed intricate chemical dynamics, which indicates potential applications in electrochemical sensors or similar devices (Shmychkova, Zahorulko, Luk'yanenko, & Velichenko, 2021).

6. Structural and Spectroscopic Studies


Structural studies of complexes involving similar compounds have been conducted to understand their chemical behavior and interaction patterns, which could be pivotal in designing new molecules or materials (Binkowska, Jarczewski, Katrusiak, Wojciechowski, & Brzeziński, 2001).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-methoxy-1-methylsulfonyl-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO5S/c1-14-7-5-6(9(10)11)3-4-8(7)15(2,12)13/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIQWRSPSDOJCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methanesulfonyl-2-methoxy-4-nitrobenzene

Synthesis routes and methods

Procedure details

2-Methoxy-1-methylsulfanyl-4-nitro-benzene (797 mg, 4.0 mmol) was dissolved in methanol (10 ml) and acetonitrile (10 ml). A solution of Oxone (1.5 eq, 3.7 g) in 8 ml of water was added and the mixture was allowed to stir at room temperature for 4 hours. The reaction mixture was diluted with water and extracted with EtOAc. The combined organic extracts were washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to give 1-methanesulfonyl-2-methoxy-4-nitro-benzene (631 mg, 68.2%) as a yellow crystalline solid.
Quantity
797 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
3.7 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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